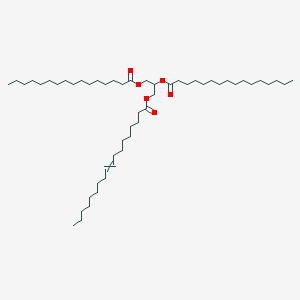
N-(1-Deoxy-D-fructos-1-yl)-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Deoxy-D-fructos-1-yl)-L-leucine is an Amadori compound, which is a type of compound formed during the Maillard reaction. This reaction occurs between reducing sugars and amino acids, leading to the formation of various compounds that contribute to the flavor, color, and aroma of foods. This compound is specifically formed from the reaction between D-fructose and L-leucine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-leucine typically involves the Maillard reaction. This reaction starts with the condensation of the carbonyl group of D-fructose with the amino group of L-leucine, forming a Schiff base. This intermediate then undergoes an Amadori rearrangement to form the final product, this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by controlling the reaction conditions such as temperature, pH, and the presence of catalysts. Vacuum dehydration has been shown to be an effective method to promote the formation of Amadori compounds, including this compound .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Deoxy-D-fructos-1-yl)-L-leucine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-(1-Deoxy-D-fructos-1-yl)-L-leucine has several scientific research applications:
Chemistry: It is used as a model compound to study the Maillard reaction and the formation of Amadori compounds.
Biology: It is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in inhibiting certain enzymes.
Industry: It is used in the food industry to enhance flavor and aroma in processed foods .
Mecanismo De Acción
The mechanism of action of N-(1-Deoxy-D-fructos-1-yl)-L-leucine involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s effects are mediated through hydrogen bonding and other interactions with the target molecules .
Comparación Con Compuestos Similares
N-(1-Deoxy-D-fructos-1-yl)-L-leucine is similar to other Amadori compounds, such as:
- N-(1-Deoxy-D-fructos-1-yl)-glycine
- N-(1-Deoxy-D-fructos-1-yl)-histidine
- N-(1-Deoxy-D-fructos-1-yl)-arginine
These compounds share a similar structure, with the primary difference being the amino acid component.
Propiedades
Fórmula molecular |
C12H23NO7 |
|---|---|
Peso molecular |
293.31 g/mol |
Nombre IUPAC |
(2S)-4-methyl-2-[[(2R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid |
InChI |
InChI=1S/C12H23NO7/c1-6(2)3-7(11(17)18)13-5-12(19)10(16)9(15)8(14)4-20-12/h6-10,13-16,19H,3-5H2,1-2H3,(H,17,18)/t7-,8+,9?,10?,12+/m0/s1 |
Clave InChI |
ZVFBUGZJZNDPOS-RAEIDRSQSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC[C@@]1(C(C([C@@H](CO1)O)O)O)O |
SMILES canónico |
CC(C)CC(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B13711721.png)


![Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)

![6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one](/img/structure/B13711740.png)




